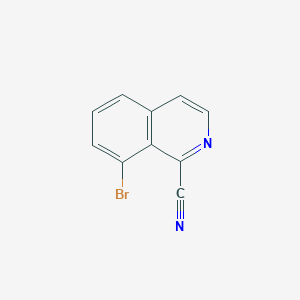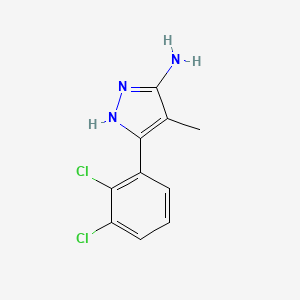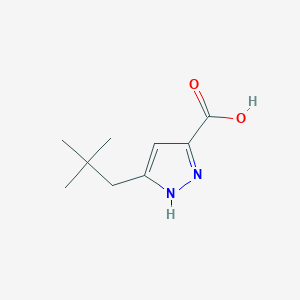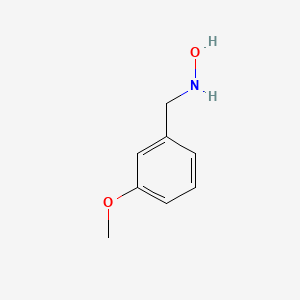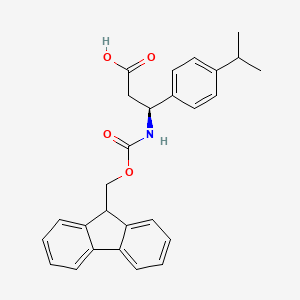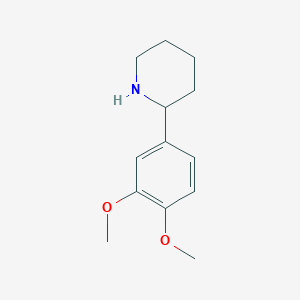
2-(3,4-Dimethoxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the piperidine ring. This structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug design .
Vorbereitungsmethoden
The synthesis of 2-(3,4-Dimethoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a base such as sodium hydroxide or piperidine itself . The reaction typically takes place in an ethanol solvent under reflux conditions. The resulting product is then purified through crystallization or chromatography techniques .
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
2-(3,4-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)piperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The compound is also used in the development of new drugs and therapeutic agents .
In the industrial sector, piperidine derivatives are employed in the production of agrochemicals, dyes, and polymers . Their versatility and reactivity make them valuable intermediates in various chemical processes .
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dimethoxyphenyl)piperidine can be compared with other similar compounds, such as 2-(3,4-Dimethoxyphenyl)pyridine and 2-(3,4-Dimethoxyphenyl)tetrahydropyridine . These compounds share the 3,4-dimethoxyphenyl group but differ in their core structures. The unique piperidine ring in this compound contributes to its distinct pharmacological profile and reactivity .
Eigenschaften
CAS-Nummer |
383128-08-3 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-12-7-6-10(9-13(12)16-2)11-5-3-4-8-14-11/h6-7,9,11,14H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
BMPMIILNGJEFHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CCCCN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


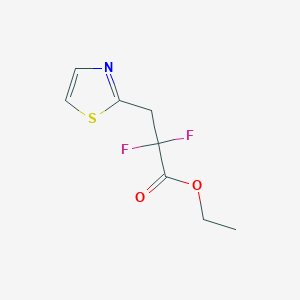
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13539360.png)


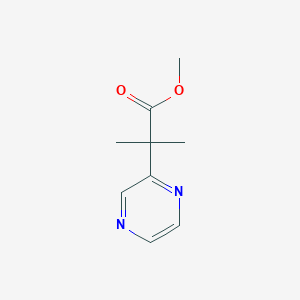
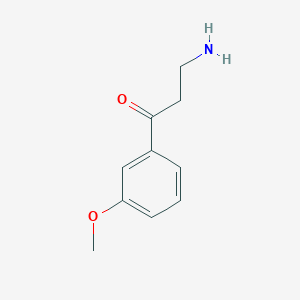
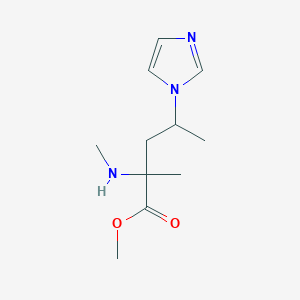
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)
